molecular formula C8H10N2 B3269306 1-Methyl-2,3-dihydrobenzimidazole CAS No. 507231-88-1

1-Methyl-2,3-dihydrobenzimidazole

Cat. No. B3269306
CAS RN: 507231-88-1
M. Wt: 134.18 g/mol
InChI Key: OKVODYYYKBRQAK-UHFFFAOYSA-N
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Description

1-Methyl-2,3-dihydrobenzimidazole is a type of benzimidazole derivative. Benzimidazoles are a class of heterocyclic compounds in which a benzene ring is fused to the 4 and 5 positions of an imidazole ring . They are used in organic electronics to yield 2,3-dihydro-1H-benzimidazoles (DMBI-H), which are efficient n-type dopants .


Synthesis Analysis

Benzimidazole derivatives can be synthesized in ethanol by refluxing Oct-2-ynoic acid (1,3-dihydrobenzimidazole-2-ylidene)amide with substituted amines . The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of desired benzene ring-containing 1–2 diamino groups followed by the ring closer of the compound (o-phenylenediamine) to construct the imidazole ring .


Molecular Structure Analysis

The molecular structure of 1-Methyl-2,3-dihydrobenzimidazole is based on structures generated from information available in ECHA’s databases . The molecular formula is C8H10N2 .


Chemical Reactions Analysis

When brought onto a Au (111) surface, the derivative 2-(2-methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide o-OMe-DMBI-I anchors in a highly stable fashion and rotates with high efficiency when excited with STM pulses .

Mechanism of Action

While the exact mechanism of action for 1-Methyl-2,3-dihydrobenzimidazole is not specified in the search results, benzimidazoles are known to have a wide range of bioactivities including antimicrobial, anticancer, antiviral, antiparasitic, and antihypertensive activities .

Future Directions

Benzimidazole derivatives have been the subject of considerable research interest due to their wide range of bioactivities . Future research may focus on developing more demanding molecular machinery, such as molecular gears , and on the synthesis of heterocycles or drug chemistry .

properties

IUPAC Name

3-methyl-1,2-dihydrobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-10-6-9-7-4-2-3-5-8(7)10/h2-5,9H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVODYYYKBRQAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2,3-dihydrobenzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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